Cas no 1788560-68-8 (N-(1,3-Benzodioxol-5-ylmethyl)hexahydro-3-(4-methoxyphenyl)-1H-azepine-1-carboxamide)

N-(1,3-Benzodioxol-5-ylmethyl)hexahydro-3-(4-methoxyphenyl)-1H-azepine-1-carboxamide is a synthetic organic compound featuring a benzodioxole and azepine carboxamide structure. Its key advantages include a well-defined molecular framework, which may offer potential applications in medicinal chemistry due to its hybrid heterocyclic system. The presence of a methoxyphenyl group enhances its stability and binding affinity, while the benzodioxole moiety contributes to its lipophilicity, potentially improving bioavailability. This compound is of interest for research in receptor modulation or enzyme inhibition studies, given its structurally diverse pharmacophores. High-purity synthesis ensures reproducibility for experimental use.
N-(1,3-Benzodioxol-5-ylmethyl)hexahydro-3-(4-methoxyphenyl)-1H-azepine-1-carboxamide structure
1788560-68-8 structure
Product Name:N-(1,3-Benzodioxol-5-ylmethyl)hexahydro-3-(4-methoxyphenyl)-1H-azepine-1-carboxamide
CAS No:1788560-68-8
MF:C22H26N2O4
MW:382.452846050262
CID:5367680
Update Time:2025-05-20

N-(1,3-Benzodioxol-5-ylmethyl)hexahydro-3-(4-methoxyphenyl)-1H-azepine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(1,3-Benzodioxol-5-ylmethyl)hexahydro-3-(4-methoxyphenyl)-1H-azepine-1-carboxamide
    • Inchi: 1S/C22H26N2O4/c1-26-19-8-6-17(7-9-19)18-4-2-3-11-24(14-18)22(25)23-13-16-5-10-20-21(12-16)28-15-27-20/h5-10,12,18H,2-4,11,13-15H2,1H3,(H,23,25)
    • InChI Key: JSBPOTDGSXJMTF-UHFFFAOYSA-N
    • SMILES: N1(C(NCC2=CC=C3OCOC3=C2)=O)CCCCC(C2=CC=C(OC)C=C2)C1

N-(1,3-Benzodioxol-5-ylmethyl)hexahydro-3-(4-methoxyphenyl)-1H-azepine-1-carboxamide Pricemore >>

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Additional information on N-(1,3-Benzodioxol-5-ylmethyl)hexahydro-3-(4-methoxyphenyl)-1H-azepine-1-carboxamide

Professional Introduction to N-(1,3-Benzodioxol-5-ylmethyl)hexahydro-3-(4-methoxyphenyl)-1H-azepine-1-carboxamide (CAS No. 1788560-68-8)

N-(1,3-Benzodioxol-5-ylmethyl)hexahydro-3-(4-methoxyphenyl)-1H-azepine-1-carboxamide is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1788560-68-8, represents a sophisticated molecular structure that combines elements of benzodioxole and azepine moieties, making it a promising candidate for further exploration in drug discovery and development.

The benzodioxole moiety, also known as an oxygenated phenanthrene derivative, is a key structural feature that contributes to the unique pharmacological properties of this compound. Benzodioxole derivatives are well-documented for their potential in various biological activities, including but not limited to anti-inflammatory, analgesic, and neuroprotective effects. The presence of the 4-methoxyphenyl group further enhances the compound's complexity and may contribute to its binding affinity and selectivity towards specific biological targets.

The hexahydro-azepine ring system in N-(1,3-Benzodioxol-5-ylmethyl)hexahydro-3-(4-methoxyphenyl)-1H-azepine-1-carboxamide introduces a rigid scaffold that can stabilize the overall conformation of the molecule. This structural rigidity is often exploited in drug design to improve metabolic stability and binding interactions with biological receptors. The carboxamide functional group at the 1-position adds another layer of modularity, allowing for further chemical modifications to tailor the pharmacokinetic and pharmacodynamic properties of the compound.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. N-(1,3-Benzodioxol-5-ylmethyl)hexahydro-3-(4-methoxyphenyl)-1H-azepine-1-carboxamide has emerged as a compound of interest due to its unique structural features and potential biological activity. Studies have begun to explore its interactions with various enzymes and receptors, providing insights into its mechanisms of action.

One of the most compelling aspects of this compound is its potential in the treatment of neurological disorders. The benzodioxole moiety has been associated with modulatory effects on neurotransmitter systems, particularly those involving gamma-amino butyric acid (GABA). The combination of this moiety with the azepine ring system suggests that N-(1,3-Benzodioxol-5-ylmethyl)hexahydro-3-(4-methoxyphenyl)-1H-azepine-1-carboxamide could exhibit anxiolytic or sedative properties. Furthermore, the presence of the 4-methoxyphenyl group may enhance its ability to cross the blood-brain barrier, making it a viable candidate for central nervous system (CNS) drug development.

Epidemiological studies have also highlighted the importance of benzodioxole derivatives in addressing global health challenges. The structural motifs present in this compound are reminiscent of molecules that have shown promise in preclinical trials for conditions such as depression and anxiety disorders. By leveraging computational modeling and high-throughput screening techniques, researchers are identifying novel analogs that may offer improved therapeutic profiles.

The synthesis of N-(1,3-Benzodioxol-5-ylmethyl)hexahydro-3-(4-methoxyphenyl)-1H-azepine-1-carboxamide presents both challenges and opportunities for synthetic chemists. The multi-step synthesis involves careful manipulation of functional groups while maintaining regioselectivity and stereochemical integrity. Advances in synthetic methodologies have enabled more efficient routes to complex molecules like this one, reducing production costs and improving scalability.

In conclusion, N-(1,3-Benzodioxol-5-ylmethyl)hexahydro-3-(4-methoxyphenyl)-1H-azepine-1-carboxamide (CAS No. 1788560-68-8) is a structurally intriguing compound with significant potential in pharmaceutical applications. Its unique combination of pharmacophoric elements makes it a valuable asset in ongoing drug discovery efforts aimed at addressing neurological and other therapeutic areas. As research continues to uncover new insights into its mechanisms of action and potential clinical applications, this compound is poised to play a crucial role in the development of next-generation therapeutics.

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